![molecular formula C12H13ClN2O B1407272 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride CAS No. 1803582-56-0](/img/structure/B1407272.png)

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride

Übersicht

Beschreibung

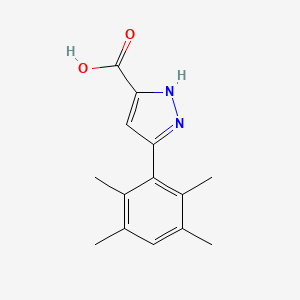

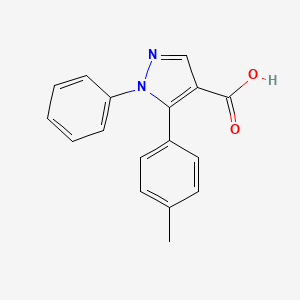

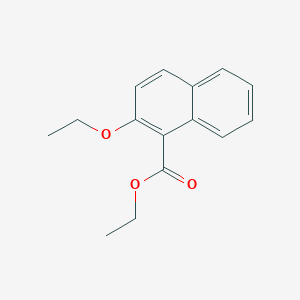

The compound is a hydrochloride salt of a molecule that contains a phenol group (an aromatic ring with a hydroxyl group) and a pyridin-2-yl group (a pyridine ring), connected by an amino-methyl bridge .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable pyridine derivative with a phenolic compound in the presence of a reducing agent .Molecular Structure Analysis

The molecular structure of this compound would likely show the phenol and pyridine rings connected by a -CH2-NH- bridge. The nitrogen atom would be expected to form a coordinate bond with the hydrogen of the hydrochloric acid, forming the hydrochloride salt .Chemical Reactions Analysis

The compound, like other pyridine and phenol derivatives, might undergo reactions typical for these classes of compounds. This includes electrophilic aromatic substitution on the aromatic rings and reactions at the amino group .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, we can expect it to be a solid under normal conditions, with the phenol group potentially making it somewhat acidic .Wissenschaftliche Forschungsanwendungen

Phenolic Compounds and Their Biological Significance

Phenolic compounds, including derivatives similar in structure to 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride, have been extensively studied for their various biological and pharmacological effects. These compounds are known for their antioxidant activity, which plays a crucial role in protecting cells from oxidative damage and has implications for health and disease prevention. For instance, chlorogenic acid, a phenolic compound, exhibits antioxidant, anti-inflammatory, and neuroprotective activities, suggesting potential for treating oxidative stress-related conditions (Naveed et al., 2018).

Chemical Inhibition and Enzyme Interaction

Research into compounds with phenolic structures also extends into the study of enzyme interactions and chemical inhibition. For example, studies on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes have provided valuable insights into drug metabolism and potential drug–drug interactions, which is relevant for the development of safer therapeutic agents (Khojasteh et al., 2011).

Synthesis and Properties of Phenolic Derivatives

On the synthetic side, the development of derivatives from phenolic compounds has been a subject of interest for improving antioxidant properties and exploring new applications. The synthesis and study of properties of derivatives of phloroglucinol, for example, highlight the ongoing research into creating compounds with enhanced biological activities, including antioxidant and metal deactivation properties (Alexanyan et al., 2019).

Environmental Impact and Degradation

Furthermore, the environmental fate and degradation of phenolic compounds, including their transformation products, are crucial for understanding their impact on ecosystems and potential risks to human health. Research into the occurrence, toxicity, and degradation pathways of compounds like triclosan, which shares functional groups with phenolic compounds, sheds light on the environmental behavior of these chemicals (Bedoux et al., 2012).

Wirkmechanismus

Target of Action

It is known that similar compounds have been used to inhibit collagen prolyl-4-hydroxylase .

Mode of Action

It has been suggested that similar compounds can promote c–h amination mediated by cupric acetate .

Biochemical Pathways

It is known that similar compounds can affect the β-c(sp2)–h bonds of benzamide derivatives .

Result of Action

It is known that similar compounds have shown potential biological activities against immortalized rat hepatic stellate cells (hsc-t6) .

Action Environment

It is known that similar compounds have shown good functional group tolerance in air .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(pyridin-2-ylamino)methyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12;/h1-8,15H,9H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKKTGWYUHEUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)